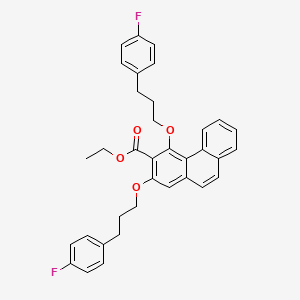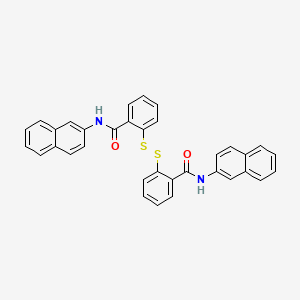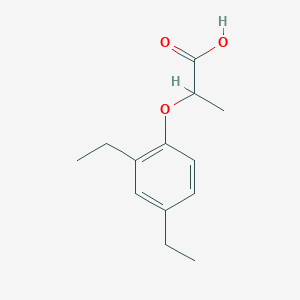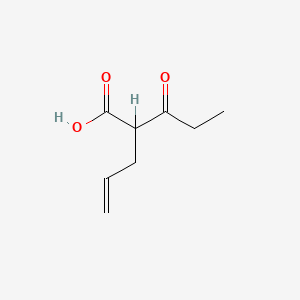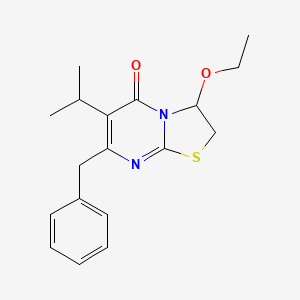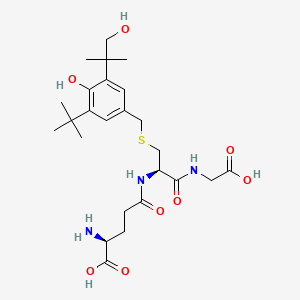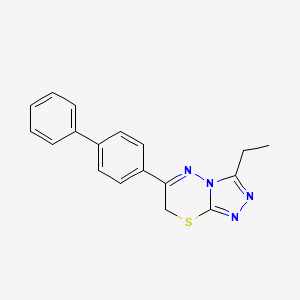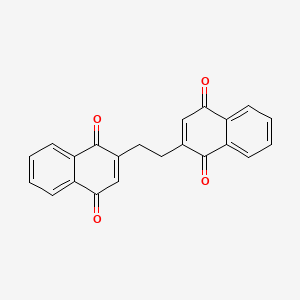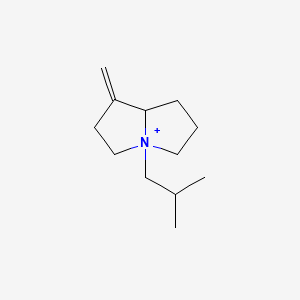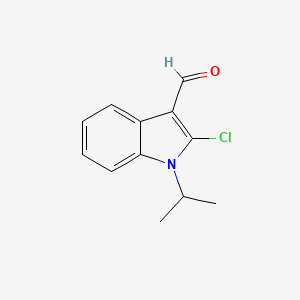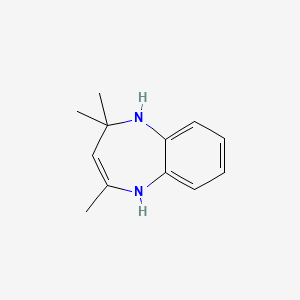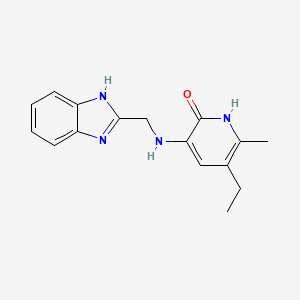
p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester: is a complex organic compound that features a combination of aromatic, ester, and oxazoline functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester typically involves the esterification of p-Toluic acid with methanol in the presence of a catalyst. One common method includes the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to the desired ester . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound’s potential biological activities are of interest in medicinal chemistry. It may serve as a building block for the development of pharmaceuticals with specific biological targets.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties. The oxazoline moiety, in particular, is known for its biological activity and could be leveraged in drug design.
Industry: Industrially, the compound can be used in the production of polymers, resins, and other materials. Its ester functionality makes it suitable for polymerization reactions, leading to the formation of various polymeric materials.
Mecanismo De Acción
The mechanism by which p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester exerts its effects depends on its specific application. In biological systems, the oxazoline moiety may interact with specific enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
p-Toluic acid: A simpler compound with similar aromatic and carboxylic acid functionalities.
3-(2-Oxazolinyl)amino compounds: Compounds with the oxazoline moiety, known for their biological activities.
Methyl esters of aromatic acids: Compounds with ester functionalities, used in various synthetic applications.
Uniqueness: p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications
Propiedades
Número CAS |
102395-99-3 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
methyl 3-(4,5-dihydro-1,3-oxazol-2-ylamino)-4-methylbenzoate |
InChI |
InChI=1S/C12H14N2O3/c1-8-3-4-9(11(15)16-2)7-10(8)14-12-13-5-6-17-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Clave InChI |
QDDBTTSWVOTEIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC)NC2=NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


